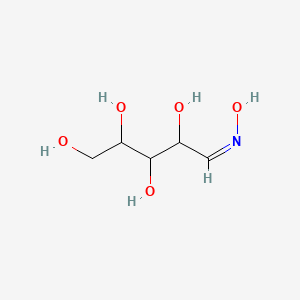
L-Arabinose, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arabinose, oxime is a derivative of L-arabinose, a naturally occurring pentose sugar found in various plant materials The oxime functional group is characterized by the presence of a carbon-nitrogen double bond with an attached hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Arabinose, oxime can be synthesized through the reaction of L-arabinose with hydroxylamine in anhydrous ethanol. The process involves the neutralization of hydroxylamine hydrochloride with sodium ethoxide, followed by the addition of the free hydroxylamine to a solution of L-arabinose. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products .
Industrial Production Methods
This enzyme can be immobilized using methods like alginate beads treated with glutaraldehyde, providing a stable and economical method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
L-Arabinose, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
L-Arabinose, oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in the metabolism of L-arabinose in microorganisms.
Industry: Used in the production of rare sugars and as a precursor for various biochemical compounds
Wirkmechanismus
The mechanism of action of L-arabinose, oxime involves its interaction with specific enzymes and metabolic pathways. In microorganisms, L-arabinose isomerase catalyzes the isomerization of L-arabinose to L-ribulose, which is further metabolized through the pentose phosphate pathway. The oxime group can also interact with various molecular targets, influencing biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-Arabinose, oxime
- L-Ribose, oxime
- D-Xylose, oxime
Uniqueness
L-Arabinose, oxime is unique due to its specific structural configuration and the presence of the oxime functional group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various scientific fields. Its synthesis, chemical reactivity, and applications in research and industry make it a valuable subject of study.
Eigenschaften
CAS-Nummer |
5978-85-8 |
|---|---|
Molekularformel |
C5H11NO5 |
Molekulargewicht |
165.14 g/mol |
IUPAC-Name |
(5Z)-5-hydroxyiminopentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/b6-1- |
InChI-Schlüssel |
OKDOWAAKOUUJPX-BHQIHCQQSA-N |
Isomerische SMILES |
C(C(C(C(/C=N\O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=NO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















